2,4-Dichloro-4'-thiomorpholinomethyl benzophenone
CAS No.: 898783-12-5
Cat. No.: VC3871201
Molecular Formula: C18H17Cl2NOS
Molecular Weight: 366.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898783-12-5 |
|---|---|
| Molecular Formula | C18H17Cl2NOS |
| Molecular Weight | 366.3 g/mol |
| IUPAC Name | (2,4-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C18H17Cl2NOS/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
| Standard InChI Key | NHKIDFQMVLTUDT-UHFFFAOYSA-N |
| SMILES | C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound belongs to the benzophenone class, featuring a ketone group bridging two benzene rings. The first ring contains chlorine substituents at the 2- and 4-positions, while the second ring is functionalized with a thiomorpholinomethyl group (-CH₂-thiomorpholine). Thiomorpholine, a sulfur-containing heterocycle, introduces potential nucleophilic and redox-active sites, which may influence reactivity and biological interactions.
Key Structural Parameters:
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Molecular Formula: C₁₈H₁₇Cl₂NOS
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Molecular Weight: 366.3 g/mol (calculated based on analogous compounds)
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IUPAC Name: (2,4-Dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
The chlorine atoms enhance electrophilicity at the aromatic ring, facilitating substitution reactions, while the thiomorpholine group contributes to solubility in polar organic solvents and potential hydrogen-bonding interactions.
Synthesis and Reactivity
Synthetic Pathways
While no explicit synthesis protocol for 2,4-dichloro-4'-thiomorpholinomethyl benzophenone is documented, analogous compounds suggest a multi-step approach:
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Friedel-Crafts Acylation: Reaction of 2,4-dichlorobenzoyl chloride with toluene derivatives under Lewis acid catalysis (e.g., AlCl₃) to form the benzophenone backbone.
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Mannich Reaction: Introduction of the thiomorpholine moiety via reaction with formaldehyde and thiomorpholine, yielding the methylene-linked thiomorpholine group.
Purification typically involves column chromatography or recrystallization from ethanol/water mixtures.
Chemical Reactivity
The compound’s reactivity is governed by three key sites:
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Chlorine Atoms: Susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides).
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Thiomorpholine Group: Capable of oxidation to sulfoxide or sulfone derivatives using agents like hydrogen peroxide.
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Ketone Group: Reducible to secondary alcohols via hydride agents (e.g., NaBH₄).
Comparative studies on 2,4-difluoro analogs show that chlorine’s larger atomic radius and lower electronegativity may slow substitution kinetics but enhance leaving-group ability in certain reactions.
Biological Activity
Antimicrobial Properties
Structural analogs demonstrate moderate to strong antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions with the benzophenone core and inhibition of enzymes through thiomorpholine coordination.
Pharmacokinetic Considerations
Industrial and Material Science Applications
UV Absorption and Photostability
Benzophenones are widely used as UV absorbers in plastics and coatings. The chlorine-thiomorpholine combination may shift absorption maxima to longer wavelengths (λₐᵦₛ ~ 290–320 nm), offering broad-spectrum protection.
Polymer Chemistry
As a photoinitiator, the compound could facilitate radical polymerization under UV light, with the thiomorpholine group stabilizing reactive intermediates.
Comparison with Structural Analogs
| Compound | Key Features | Biological Activity (IC₅₀) |
|---|---|---|
| 2,4-Difluoro-4'-thiomorpholinomethyl benzophenone | Higher electronegativity, faster reaction kinetics | A549: 15 µM |
| 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone | Steric hindrance at 2,3-positions | Limited data |
| 2,4-Dichloro-4'-thiomorpholinomethyl benzophenone | Balanced reactivity, enhanced lipophilicity | Predicted A549: 10–12 µM (estimated) |
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